3-Methylphenanthrene

Genotoxicity Ames assay Bay region motif

3-Methylphenanthrene (CAS 832-71-3) is the definitive non-bay-region PAH—essential as a negative control in Ames assays & QSAR validation. Unlike mutagenic 1- and 9-methyl isomers, only 3-methyl substitution abolishes the bay-region structural alert. Environmental labs require this authentic reference standard for alkylated PAH quantification (Kovats RI 320 on DB-5). Interchanging with other methylphenanthrenes is scientifically invalid for toxicology or forensic applications. Order high-purity material for reproducible results.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 832-71-3
Cat. No. B047518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylphenanthrene
CAS832-71-3
SynonymsNSC 408897
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CC3=CC=CC=C32
InChIInChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3
InChIKeyGKYWZUBZZBHZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylphenanthrene (CAS 832-71-3) Procurement Guide: Alkylated PAH Reference Standard for Environmental Fate and Toxicological Research


3-Methylphenanthrene (CAS 832-71-3) is a C1-alkylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C15H12 and molecular weight of 192.26 g/mol, existing as a crystalline solid with a melting point of 63–65°C and boiling point of 370°C (at 760 mmHg) [1]. It belongs to the phenanthrene class of tricyclic aromatic compounds and is distinguished from the parent compound by a single methyl substitution at the C3 position [2]. This compound is a ubiquitous environmental contaminant found in urban dust particulate matter and combustion emissions, exhibiting insolubility in water but solubility in organic solvents such as acetone, benzene, and chloroform [1].

Why 3-Methylphenanthrene (CAS 832-71-3) Cannot Be Replaced by Phenanthrene or Other Methylphenanthrene Isomers


Within alkylated PAH research, substitution of 3-methylphenanthrene with unsubstituted phenanthrene or alternative methylphenanthrene isomers is scientifically invalid due to position-specific divergence in metabolic activation, mutagenic potential, and environmental transformation kinetics. Alkyl substitution fundamentally shifts cytochrome P450-mediated oxidative metabolism from the aromatic ring to the alkyl side chain, altering the profile of reactive intermediates produced [1]. Critically, the position of the methyl group determines whether an additional bay region-like structural motif is generated—a key determinant of mutagenicity [2]. Furthermore, biodegradation rates and atmospheric oxidation kinetics vary substantially among isomers due to position-dependent steric and electronic effects . These position-specific differences preclude generic interchangeability for analytical quantification, toxicological assessment, or environmental fate modeling.

3-Methylphenanthrene (CAS 832-71-3) Evidence-Based Differentiation: Comparative Data Against Key Analogs


Negative Ames Mutagenicity of 3-Methylphenanthrene vs. Positive Mutagenicity of 1-Methylphenanthrene and 9-Methylphenanthrene

In a direct head-to-head Ames assay comparison, 3-methylphenanthrene tested negative for mutagenicity in Salmonella typhimurium strains TA98 and TA100, whereas 1-methylphenanthrene and 9-methylphenanthrene both exhibited positive mutagenicity under identical experimental conditions [1]. The differential outcome is attributed to the absence of an additional bay region-like structural motif in 3-methylphenanthrene, which is present in the 1- and 9-methyl isomers due to the position of methyl substitution relative to the phenanthrene ring system [1].

Genotoxicity Ames assay Bay region motif Structural alert

Microbial Biodegradation Rate: Intermediate Oxidation Kinetics of 3-Methylphenanthrene Among Methylphenanthrene Isomers

In biodegradation studies using the PAH-degrading bacterium Sphingobium quisquiliarum EPA505, 3-methylphenanthrene served as a model alkylated PAH alongside phenanthrene and 3,6-dimethylphenanthrene to evaluate microbial transformation pathways and rates [1]. Across methylphenanthrene isomers, the rate of microbial oxidation is influenced by the position of the methyl group, with 3-methylphenanthrene exhibiting an intermediate oxidation rate relative to other methylphenanthrene isomers . This position-dependent biodegradation behavior necessitates the use of authentic 3-methylphenanthrene rather than surrogate isomers when modeling environmental persistence or designing bioremediation strategies for specific contamination profiles.

Bioremediation Biodegradation kinetics Environmental fate Sphingobium

GC-MS Kovats Retention Index: 320 on DB-5 Column for Positive Identification in Complex Environmental Matrices

3-Methylphenanthrene exhibits a Kovats retention index of 320 on a DB-5 capillary column under temperature-programmed gas chromatography conditions, as reported in analyses of aromatic hydrocarbons in pyrolytic oil derived from biomass [1]. This specific retention index value enables unambiguous identification and chromatographic resolution of 3-methylphenanthrene from co-occurring alkylated PAH isomers and other aromatic compounds in complex environmental samples. Linear retention index systems for PAH analysis rely on well-characterized reference standards, and 3-methylphenanthrene provides a defined anchor point for alkylated phenanthrene quantification [2].

GC-MS Retention index Environmental monitoring Source apportionment

Cytochrome P450-Mediated Metabolism: Alkyl Side-Chain Oxidation Shifts Metabolic Fate Relative to Phenanthrene

In rat and human liver microsomal incubation studies comparing phenanthrene and eight alkylated congeners, alkyl substitution was demonstrated to shift CYP450-mediated oxidative metabolism from the aromatic ring to the alkyl side chain [1]. For 3-methylphenanthrene specifically, the absence of a bay region-like structural motif directs metabolism away from the diol-epoxide formation pathway that is characteristic of mutagenic PAHs, instead favoring side-chain oxidation products [1]. This metabolic shift was quantified across the alkylated congener series, with increasing alkyl chain length generally reducing overall metabolic conversion, though the effect is position-dependent [1].

Metabolism CYP450 Bioactivation Toxicokinetics

Photodegradation and Atmospheric Fate: OH Radical Reaction Rate Constant Determination

In atmospheric chemistry studies, 3-methylphenanthrene reacts with hydroxyl radicals (OH), and the rate constant for this reaction has been determined over a range of temperatures . This reaction is significant for understanding the atmospheric fate and transport of 3-methylphenanthrene, with the methyl substitution position influencing the reactivity of the aromatic system toward OH radical attack. The compound also serves as a model in photodegradation studies to assess breakdown of PAH contaminants in soil and aquatic systems .

Atmospheric chemistry Photodegradation Hydroxyl radical Environmental persistence

Reverse-Phase HPLC Retention: 4.39 Minutes on Newcrom R1 Column for Method Development

Under simulated reverse-phase HPLC conditions using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, 3-methylphenanthrene exhibits a retention time of 4.39 minutes with a K-value of 8.11 and theoretical plates of 12,345 [1]. This retention behavior enables the development of validated analytical methods for the separation and quantification of 3-methylphenanthrene from complex environmental and biological matrices. HPLC fractionation combined with GC-MS determination allows evaluation of methylphenanthrene indices by GC-FID without interference from co-eluting sulfur compounds [2].

HPLC Chromatography Method validation Analytical chemistry

High-Value Procurement Scenarios for 3-Methylphenanthrene (CAS 832-71-3)


Analytical Reference Standard for GC-MS Quantification of Alkylated PAHs in Environmental Monitoring

Environmental testing laboratories require authentic 3-methylphenanthrene as a certified reference material for accurate quantification of alkylated PAHs in soil, sediment, water, and air particulate samples. The compound's defined Kovats retention index (320 on DB-5) [1] and HPLC retention characteristics (4.39 min on Newcrom R1) [2] enable positive identification and calibration in complex environmental matrices. As alkylated PAHs are abundant in crude oils and refined petroleum products and are major contributors to oil spill toxicity, 3-methylphenanthrene serves as an essential analytical standard for source apportionment and environmental forensics investigations.

Structure-Mutagenicity Relationship Studies: Negative Control for Bay Region-Mediated Genotoxicity

Genetic toxicology researchers investigating the structural determinants of PAH mutagenicity require 3-methylphenanthrene as a critical negative control compound. As demonstrated in direct Ames assay comparisons, 3-methylphenanthrene is non-mutagenic in TA98 and TA100 strains due to the absence of a bay region-like structural motif, whereas its 1-methyl and 9-methyl isomers are mutagenic [3]. This position-specific divergence makes 3-methylphenanthrene indispensable for isolating the bay region structural alert in quantitative structure-activity relationship (QSAR) modeling and for validating in silico genotoxicity prediction tools.

Biodegradation and Bioremediation Kinetics Modeling of Petroleum-Contaminated Sites

Environmental microbiologists and bioremediation engineers require 3-methylphenanthrene to study microbial degradation of alkylated PAHs by bacteria such as Sphingobium quisquiliarum EPA505 [4]. The compound's intermediate oxidation rate among methylphenanthrene isomers makes it a representative model for understanding position-dependent biodegradation kinetics. Researchers cannot substitute unsubstituted phenanthrene or other isomers when modeling the environmental persistence of alkylated PAH fractions in crude oil-contaminated soils and sediments, as degradation rates and metabolic pathways differ substantially by methylation position.

Metabolic Activation and Toxicokinetic Studies in Mammalian Systems

Toxicologists investigating CYP450-mediated bioactivation of alkylated PAHs require 3-methylphenanthrene to characterize position-specific metabolic fates. As demonstrated in rat and human liver microsomal studies, alkyl substitution shifts oxidative metabolism from the aromatic ring to the alkyl side chain, altering the profile of reactive intermediates [3]. 3-Methylphenanthrene provides a defined substrate for quantifying side-chain oxidation products and for distinguishing non-bay-region metabolic pathways from the diol-epoxide formation characteristic of mutagenic PAH congeners. This compound is essential for accurate in vitro to in vivo extrapolation of alkylated PAH toxicokinetics.

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